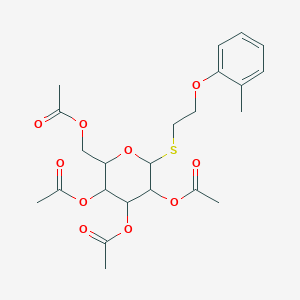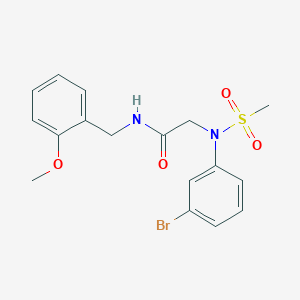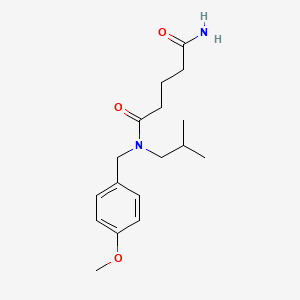
N-isobutyl-N-(4-methoxybenzyl)pentanediamide
Descripción general
Descripción
N-isobutyl-N-(4-methoxybenzyl)pentanediamide, also known as IBMPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the well-known drug, lidocaine, and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-isobutyl-N-(4-methoxybenzyl)pentanediamide is thought to be similar to that of lidocaine. N-isobutyl-N-(4-methoxybenzyl)pentanediamide is a voltage-gated sodium channel blocker, which means that it can prevent the influx of sodium ions into nerve cells, thereby preventing the generation and propagation of action potentials. This mechanism of action is responsible for the local anesthetic effects of N-isobutyl-N-(4-methoxybenzyl)pentanediamide.
Biochemical and Physiological Effects:
In addition to its local anesthetic effects, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to exhibit a range of interesting biochemical and physiological effects. For example, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory effects. Furthermore, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to modulate the activity of ion channels in the heart, which could have potential applications in the treatment of cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isobutyl-N-(4-methoxybenzyl)pentanediamide in lab experiments is that it is a relatively simple compound to synthesize, and is readily available. Furthermore, N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using N-isobutyl-N-(4-methoxybenzyl)pentanediamide in lab experiments is that it can be toxic at high concentrations, which could limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-isobutyl-N-(4-methoxybenzyl)pentanediamide. One area of research that is currently being explored is the potential use of N-isobutyl-N-(4-methoxybenzyl)pentanediamide as a therapeutic agent for the treatment of pain and inflammation. Another area of research is the potential use of N-isobutyl-N-(4-methoxybenzyl)pentanediamide as a modulator of ion channels in the heart, which could have applications in the treatment of cardiac arrhythmias. Finally, further studies are needed to explore the potential anticancer effects of N-isobutyl-N-(4-methoxybenzyl)pentanediamide, and to determine the optimal dosage and administration route for this compound.
Aplicaciones Científicas De Investigación
N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been shown to exhibit local anesthetic effects, similar to lidocaine, and has been used to study the mechanisms of pain perception and transmission in the nervous system.
Propiedades
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-(2-methylpropyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)11-19(17(21)6-4-5-16(18)20)12-14-7-9-15(22-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFPLCNLJOKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)OC)C(=O)CCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-N-(4-methoxybenzyl)pentanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3935030.png)
![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)
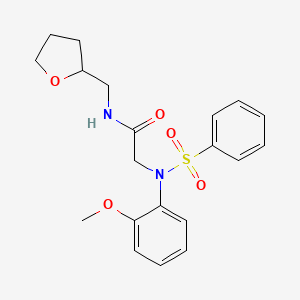
![2-[(3-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935052.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide](/img/structure/B3935059.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3935063.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935073.png)
![N-(2,4-dimethylphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-oxopropanamide](/img/structure/B3935086.png)
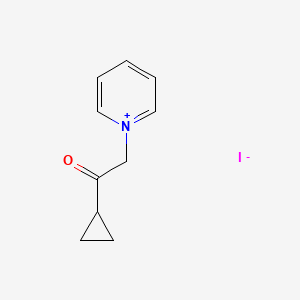
![N-(3,5-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3935110.png)
![(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
